molecular formula C14H22N4O2 B11846505 (R)-3-(3-Methyl-pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(3-Methyl-pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B11846505
M. Wt: 278.35 g/mol
InChI Key: KRFPAHDRAVSHRW-LLVKDONJSA-N
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Description

®-3-(3-Methyl-pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Methyl-pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrazine derivative.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazinyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the pyrazinyl group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyrrolidine or pyrazinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrazinyl N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(3-Methyl-pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. It could serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicinal chemistry, ®-3-(3-Methyl-pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-3-(3-Methyl-pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(3-Methyl-pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid methyl ester
  • ®-3-(3-Methyl-pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid ethyl ester
  • ®-3-(3-Methyl-pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid isopropyl ester

Uniqueness

The uniqueness of ®-3-(3-Methyl-pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups and stereochemistry. This can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl (3R)-3-[(3-methylpyrazin-2-yl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-10-12(16-7-6-15-10)17-11-5-8-18(9-11)13(19)20-14(2,3)4/h6-7,11H,5,8-9H2,1-4H3,(H,16,17)/t11-/m1/s1

InChI Key

KRFPAHDRAVSHRW-LLVKDONJSA-N

Isomeric SMILES

CC1=NC=CN=C1N[C@@H]2CCN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1=NC=CN=C1NC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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